3,5-Diacetoxybenzoic acid

Vue d'ensemble

Description

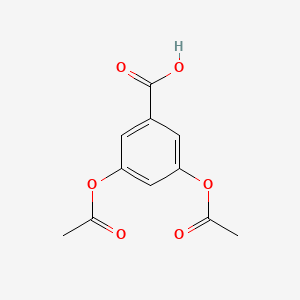

3,5-Diacetoxybenzoic acid is an organic compound with the chemical formula C11H10O6. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by acetoxy groups. This compound is known for its applications in various fields, including organic synthesis and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,5-Diacetoxybenzoic acid can be synthesized through the acetylation of 3,5-dihydroxybenzoic acid. The reaction involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The acetyl groups in 3,5-diacetoxybenzoic acid undergo hydrolysis under acidic or basic conditions, regenerating phenolic hydroxyls:

Acid-Catalyzed Hydrolysis

- Conditions : Concentrated HCl or H<sub>2</sub>SO<sub>4</sub> in aqueous/organic solvent mixtures.

- Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water (Figure 1) .

- Product : 3,5-Dihydroxybenzoic acid and acetic acid.

Base-Induced Hydrolysis

- Conditions : NaOH, KOH, or pyridine in polar aprotic solvents (e.g., THF).

- Mechanism : Hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release acetate ions .

- Product : Sodium/potassium 3,5-dihydroxybenzoate.

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Catalyst/Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Acidic | H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O | Reflux | 3,5-Dihydroxybenzoic acid | ~90%* | |

| Basic | NaOH/THF | 25°C | Sodium 3,5-dihydroxybenzoate | >85%* |

*Theoretical yields based on analogous ester hydrolysis mechanisms .

Carboxylic Acid Reactivity

The free -COOH group participates in classical carboxylic acid reactions:

Salt Formation

Esterification

Amidation

Decarboxylation

At elevated temperatures (>200°C), thermal decarboxylation occurs, producing 3,5-diacetoxybenzene and CO<sub>2</sub> :

.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes directed substitution:

Nitration

- Conditions : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C.

- Product : Nitro groups preferentially enter the para position relative to -COOH due to meta-directing effects of acetoxy groups .

Sulfonation

Coordination Chemistry

The compound acts as a polydentate ligand in metal complexes:

Table 2: Documented Metal Complexes

| Metal Ion | Ligand Role | Application | Source |

|---|---|---|---|

| La(III), Ce(III) | Tridentate (COO⁻, OAc) | Luminescent materials | |

| Sb(V), Bi(V) | Bridging ligand | Catalysis |

Solubility and Host-Guest Interactions

Applications De Recherche Scientifique

3,5-Diacetoxybenzoic acid has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is incorporated into hyperbranched polymers for applications in catalysis and light-harvesting models.

Pharmaceuticals: It serves as a precursor for the synthesis of medicinal compounds.

Mécanisme D'action

The mechanism of action of 3,5-diacetoxybenzoic acid involves its ability to undergo hydrolysis to form 3,5-dihydroxybenzoic acid, which can then participate in various biochemical pathways. The acetoxy groups enhance its solubility and reactivity, making it a valuable intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

3,5-Dihydroxybenzoic acid: The parent compound from which 3,5-diacetoxybenzoic acid is derived.

3,4-Diacetoxybenzoic acid: A similar compound with acetoxy groups at positions 3 and 4.

4,5-Diacetoxybenzoic acid: A compound with acetoxy groups at positions 4 and 5.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form hyperbranched polymers and its applications in material science and pharmaceuticals set it apart from other similar compounds .

Activité Biologique

3,5-Diacetoxybenzoic acid (DABA) is a derivative of benzoic acid that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties of DABA, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by two acetoxy groups attached to the benzene ring at the 3 and 5 positions. This modification can influence its solubility, stability, and biological interactions compared to other benzoic acid derivatives.

1. Antimicrobial Activity

DABA has been studied for its antimicrobial properties. Research indicates that it exhibits significant antibacterial activity against various strains of bacteria, particularly those responsible for skin infections. For instance, it has shown effectiveness against Staphylococcus aureus, a common pathogen in skin infections .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that DABA can inhibit inflammatory pathways. It appears to modulate the production of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases. The mechanism involves the suppression of nuclear factor kappa B (NF-κB) activation, a key regulator in inflammatory responses .

3. Antioxidant Properties

DABA exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. It has been shown to scavenge free radicals effectively and may enhance the body’s natural antioxidant defenses . This property is particularly relevant in the context of aging and degenerative diseases.

The biological activities of DABA can be attributed to several mechanisms:

- Enzyme Inhibition : DABA has been identified as an inhibitor of certain enzymes involved in inflammation and microbial metabolism.

- Cell Signaling Modulation : It influences various signaling pathways that regulate cell proliferation and apoptosis.

- Protein Interaction : DABA interacts with specific proteins that are crucial for maintaining cellular homeostasis and response to stress.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DABA against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, suggesting its potential as a topical antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving human fibroblast cells, DABA was shown to reduce the expression of inflammatory markers by up to 70% when treated with 10 µg/mL concentrations. This highlights its potential utility in managing chronic inflammatory conditions .

Comparative Analysis with Other Compounds

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Acetylsalicylic Acid | High | Very High | Low |

| Salicylic Acid | Moderate | Moderate | High |

Propriétés

IUPAC Name |

3,5-diacetyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O6/c1-6(12)16-9-3-8(11(14)15)4-10(5-9)17-7(2)13/h3-5H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTDQJMLMVEUTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

145087-21-4 | |

| Record name | Benzoic acid, 3,5-bis(acetyloxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145087-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50337196 | |

| Record name | 3,5-Diacetoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35354-29-1 | |

| Record name | 3,5-Diacetoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diacetoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3,5-diacetoxybenzoic acid unique in polymer synthesis?

A1: Unlike traditional linear polymers, DABA's three reactive groups allow it to form hyperbranched polymers, which resemble highly branched tree-like structures. These structures possess unique properties compared to their linear counterparts, such as increased solubility, lower viscosity, and a high density of functional end groups. []

Q2: How does the incorporation of this compound impact the morphology of poly(p-oxybenzoyl) (POB)?

A2: When copolymerized with 4-acetoxybenzoic acid (ABA), DABA can dramatically alter the morphology of POB. While ABA alone yields fibrillar crystals, the addition of DABA leads to the formation of diverse morphologies including microspheres, nanofibers, and unique network structures comprised of spheres interconnected by fibrillar crystals. [, , ] This morphological control stems from DABA's ability to induce liquid-liquid phase separation during the polymerization process. []

Q3: Can the molecular weight of hyperbranched polymers synthesized from this compound be controlled?

A3: Yes, several strategies can be employed. Copolymerization with difunctional monomers like bisphenol-P allows for control over the degree of polymerization, and thus the molecular weight. [] Additionally, reaction conditions like temperature and the presence of catalysts can influence the molecular weight of the resulting hyperbranched polyesters. [, ]

Q4: What challenges are associated with the polycondensation of this compound?

A4: While seemingly straightforward, the polycondensation of DABA can be prone to side reactions. One significant challenge is the loss of acetyl groups during polymerization, leading to unintended branching or cross-linking. [] Researchers have investigated the mechanisms behind this deacetylation to optimize reaction conditions and minimize these unwanted side reactions. []

Q5: Beyond structural diversity, what other applications do hyperbranched polymers derived from this compound offer?

A5: The unique architecture and properties of DABA-derived hyperbranched polymers have sparked interest in various applications. For instance, they have been explored as potential catalysts by incorporating specific functional groups within their structure. [] Furthermore, their ability to host molecules within their branched architecture makes them promising candidates for light-harvesting models by incorporating light-sensitive units. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.